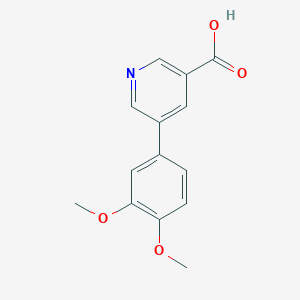

5-(3,4-Dimethoxyphenyl)nicotinic acid

Description

Contextualization of Nicotinic Acid Derivatives in Pharmaceutical Chemistry

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry with a broad spectrum of pharmacological applications. researchgate.netmdpi.com Historically, nicotinic acid has been a key agent in the management of dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood. mdpi.com It is known to favorably modulate blood lipid profiles by increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol and triglycerides. researchgate.net

Beyond its role in lipid management, the nicotinic acid scaffold is a versatile pharmacophore—a molecular framework responsible for a drug's pharmacological activity. Its derivatives have been investigated for a wide array of therapeutic effects, including antibacterial, anti-inflammatory, and neuroprotective properties. researchgate.netmdpi.com The pyridine (B92270) ring of nicotinic acid offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of compounds with potentially unique biological activities. mdpi.com This adaptability has made nicotinic acid derivatives a subject of ongoing research in the quest for new therapeutic agents. researchgate.net

Rationale for Investigating the 3,4-Dimethoxyphenyl Moiety in Nicotinic Acid Structures

The 3,4-dimethoxyphenyl group is a frequently occurring structural motif in many biologically active compounds, including a number of approved drugs. nih.gov The presence of methoxy (B1213986) groups on a phenyl ring can significantly influence a molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets. nih.gov

Overview of Current Research Directions and Scientific Challenges

While specific research on 5-(3,4-Dimethoxyphenyl)nicotinic acid is not prominent, the broader field of 5-arylnicotinic acid derivatives continues to be an area of active investigation. A common synthetic route to this class of compounds is the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used in pharmaceutical synthesis due to its high efficiency and tolerance of a wide range of functional groups.

The primary scientific challenge in the context of this compound is the absence of dedicated studies. Future research would need to focus on its synthesis, purification, and comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. Following this, a thorough investigation of its biological properties would be necessary to determine its potential therapeutic applications. This would involve a battery of in vitro and in vivo assays to screen for various pharmacological activities. Without such foundational research, the specific scientific value and potential applications of this compound remain speculative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-4-3-9(6-13(12)19-2)10-5-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKNTDWMTBRGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646973 | |

| Record name | 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-42-4 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,4-Dimethoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 3,4 Dimethoxyphenyl Nicotinic Acid and Its Analogs

Strategic Design and Development of Synthetic Precursors

The foundation of a successful synthesis lies in the strategic planning and preparation of the starting materials, or precursors. acsgcipr.org For complex molecules like 5-(3,4-Dimethoxyphenyl)nicotinic acid, this involves either building the central pyridine (B92270) ring from simpler acyclic components or starting with a pre-formed pyridine and modifying it.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, saving time, resources, and reducing waste. bohrium.com Several classical and modern MCRs are employed to construct substituted pyridine rings. acsgcipr.org These reactions are attractive because they can, in principle, assemble the core of the target molecule with the necessary substituents in a single step from simple, readily available precursors. bohrium.comnih.gov

Common MCRs for pyridine synthesis include the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions. acsgcipr.org For instance, a Hantzsch-type synthesis could theoretically involve the condensation of an aldehyde (like 3,4-dimethoxybenzaldehyde), a β-ketoester, and an ammonia (B1221849) source to build the pyridine ring with the dimethoxyphenyl group already incorporated. nih.gov Similarly, the Guareschi-Thorpe reaction condenses cyanoacetamide with a 1,3-dicarbonyl compound and an ammonium (B1175870) salt to yield hydroxypyridines, which can be further modified. rsc.org The versatility of MCRs allows for the generation of a wide library of pyridine derivatives by simply varying the initial building blocks. thieme-connect.com The use of nanocatalysts and green reaction conditions, such as using water as a solvent or microwave irradiation, has further enhanced the efficiency and environmental friendliness of these approaches. nih.govrsc.org

Table 1: Overview of Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia source | Acetic acid, reflux or microwave irradiation | Forms dihydropyridines which require a subsequent oxidation step. nih.gov |

| Guareschi-Thorpe Reaction | Alkyl cyanoacetate, 1,3-Dicarbonyl, Ammonium carbonate | Aqueous medium, 80 °C | Provides hydroxy-cyanopyridines directly in a green, user-friendly process. rsc.org |

| Bohlmann-Rahtz Synthesis | Enaminone, Alkynone | Brønsted acid catalyst, microwave heating | A two-step-in-one process that yields a single regioisomer of a trisubstituted pyridine. beilstein-journals.org |

| Four-Component Synthesis | Aryl aldehyde, Malononitrile, Thiophenol, Ammonium acetate | Hydrotalcite-lanthanum (HT-La) nanocatalyst, reflux | Efficient one-pot method for creating highly substituted, functionalized pyridines. tandfonline.com |

The field of pyridine synthesis has been revolutionized by the introduction of transition metal catalysis. numberanalytics.com These methods provide powerful alternatives to classical condensation reactions, often proceeding under milder conditions with greater efficiency and selectivity. acsgcipr.org Catalysts based on metals like palladium, nickel, copper, ruthenium, and iron have been developed to construct the pyridine ring or to functionalize it. researchgate.netnumberanalytics.com

For example, [2+2+2] cycloaddition reactions, where two alkyne molecules and a nitrile react to form a pyridine ring, are often catalyzed by transition metals, which provide lower energy pathways for these otherwise disfavored reactions. acsgcipr.org Rhodium catalysts have been used in methods that synthesize pyridines from aldehydes, alkynes, and an ammonia source. acsgcipr.org The continuous development of new catalysts, including nanocatalysts, photocatalysts, and electrocatalysts, aims to further improve the sustainability and scope of pyridine synthesis, making these valuable compounds more accessible for research. rsc.orgresearchgate.netnumberanalytics.com

Regioselective Introduction of the 3,4-Dimethoxyphenyl Substituent

A primary challenge in synthesizing this compound is ensuring the 3,4-dimethoxyphenyl group attaches to the correct carbon atom (the C5 position) of the pyridine ring. This control of position, known as regioselectivity, is crucial and is addressed using specialized arylation techniques.

Attaching an aryl group to a specific position on the pyridine core is a significant synthetic hurdle due to the electronic properties of the ring, which can make it unreactive or lead to mixtures of products. nih.govresearchgate.net The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for this purpose. nih.gov This reaction typically involves coupling a halogenated pyridine (e.g., 5-bromonicotinic acid or its ester derivative) with an arylboronic acid (in this case, 3,4-dimethoxyphenylboronic acid) in the presence of a palladium catalyst and a base. nih.govpatentcut.com This method is highly reliable for forming the C-C bond at the specific location defined by the halogen atom.

Direct C-H arylation is an alternative, more atom-economical strategy that avoids the need to pre-functionalize the pyridine with a halogen. nih.gov However, controlling the position of the arylation is difficult. researchgate.net Success often relies on the inherent electronic properties of the pyridine substrate or the use of a directing group to guide the catalyst to a specific C-H bond. nih.gov For instance, electron-withdrawing groups on the pyridine ring can influence the position of arylation. nih.gov Recent advances have also explored novel strategies, such as using ring-opened Zincke intermediates, to achieve regioselective arylation at the C4 position, which can then be recyclized. researchgate.netnih.govresearchgate.net While C5-arylation can be challenging, specific palladium catalytic systems have been developed to favor this position under certain conditions. researchgate.netnih.gov

The synthetic methods developed for 5-arylnicotinic acids are broadly applicable to a range of analogs. A common and robust strategy involves the Suzuki coupling of an alkyl 5-bromonicotinate with a corresponding arylboronic acid. patentcut.com This yields an alkyl 5-arylnicotinate, which can then be hydrolyzed to the final nicotinic acid. This approach allows for significant variation in the aryl group simply by choosing a different arylboronic acid.

For example, this method has been used to prepare a variety of 2-substituted phenyl derivatives of nicotinic acid, which have been explored for their biological activities. semanticscholar.org Similarly, the synthesis of conformationally restricted analogs of nicotine (B1678760) often involves building a complex pyridine-based scaffold, which may include a dimethoxyphenyl substituent, using multi-step sequences that rely on key bond-forming reactions like Suzuki coupling or C-H functionalization. nih.gov The synthesis of (aryloxyacetylamino)nicotinic acid analogs as potential therapeutic agents further demonstrates the modularity of these synthetic approaches, where a core nicotinic acid structure is elaborated through amide coupling reactions. nih.gov

Optimization of Reaction Conditions and Scalability for Academic Research

Moving a synthetic procedure from a small-scale discovery reaction to a larger, more practical scale for in-depth academic study requires careful optimization of reaction conditions. acs.org For key reactions like the Suzuki-Miyaura coupling, variables such as the choice of palladium catalyst, ligand, base, solvent, temperature, and reaction time all have a profound impact on the yield and purity of the product. rsc.orgyoutube.com

Automated systems using microfluidic technology can rapidly screen a wide array of conditions to identify the optimal parameters for a specific coupling reaction. rsc.orgnih.gov For example, an optimization routine might test various palladium precatalysts, phosphine (B1218219) ligands, and temperatures to maximize the yield. nih.gov This systematic approach replaces time-consuming trial-and-error, leading to efficient and robust synthetic protocols. rsc.org Once optimized, the scalability of the reaction must be considered. Procedures that work on a milligram scale may not perform the same on a multigram scale. acs.org Therefore, developing routes that are not only high-yielding but also practical, economical, and safe to perform on a larger scale is a critical goal for academic research programs that require substantial quantities of a compound for evaluation. acsgcipr.orgacs.org

Table 2: Illustrative Optimization of a Suzuki-Miyaura Coupling Reaction

| Entry | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 45 |

| 2 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 78 |

| 3 | Pd(PPh₃)₄ (2%) | - | K₂CO₃ | Dioxane/H₂O | 80 | 65 |

| 4 | Pd(PPh₃)₄ (2%) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 72 |

| 5 | Pd(PPh₃)₄ (1%) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 6 | Pd(PPh₃)₄ (0.5%) | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |

| 7 | Pd(PPh₃)₄ (0.5%) | - | Ba(OH)₂ | DMA/H₂O | 100 | 96 |

This table is a representative example based on typical optimization studies for Suzuki-Miyaura reactions and is for illustrative purposes. nih.govresearchgate.net

Pharmacological and Biological Profiling of 5 3,4 Dimethoxyphenyl Nicotinic Acid Derivatives

Anti-Inflammatory Mechanisms and Associated Pathway Modulations

Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events. Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a critical area of research. Derivatives incorporating the 5-(3,4-dimethoxyphenyl)nicotinic acid structure have shown promise in modulating key inflammatory pathways.

Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. mdpi.commanuscriptscientific.com Their overproduction can lead to tissue damage and the progression of inflammatory diseases. manuscriptscientific.com The inhibition of these cytokines is a key strategy in anti-inflammatory drug development. mdpi.com

Recent studies have highlighted the potential of coumarin-based analogs that feature a 3,4-dimethoxybenzylidene hydrazinyl moiety, which is structurally related to the this compound scaffold. One such derivative, compound 14b , demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced macrophages. nih.gov This compound was found to effectively reduce the production of pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov The mechanism of action involves the downregulation of critical signaling pathways such as NF-kβ, which are instrumental in the transcription of these cytokine genes. nih.gov

The anti-inflammatory efficacy of compound 14b was quantified, showing a potent dose-dependent effect. Molecular modeling studies further suggested that this compound could bind to the same pocket on TNF-α as the anti-inflammatory drug dexamethasone, indicating a strong potential for therapeutic application. nih.gov

Modulation of Inflammatory Enzyme Activity (e.g., iNOS, COX-2)

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that are upregulated during inflammation and contribute to its pathology. researchgate.netwjarr.com COX-2 is responsible for the synthesis of prostaglandins, which are key inflammatory mediators, while iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. researchgate.netcaldic.com Therefore, the inhibition of these enzymes is a major target for anti-inflammatory therapies.

Derivatives containing the 3,4-dimethoxyphenyl group have been shown to modulate the activity of these enzymes. For instance, certain chalcone (B49325) analogues featuring this moiety were found to significantly suppress the expression of both iNOS and COX-2 in cell-based assays. nih.gov This suppression is often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of iNOS and COX-2 gene expression. nih.govnih.gov Coumarin (B35378) derivatives have also been noted for their ability to hinder NF-κB activation, thereby reducing the levels of iNOS and COX-2. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including inflammatory conditions. nih.govmdpi.com Antioxidants can mitigate this damage by scavenging free radicals. mdpi.com

Compounds containing the 3,4-dimethoxyphenyl structure, such as certain chalcone analogues, have demonstrated the ability to down-regulate ROS production. nih.gov The antioxidant properties of these molecules are often attributed to their chemical structure. For example, curcumin, which contains a related 4-hydroxy-3-methoxyphenyl group, is a well-known potent antioxidant that effectively scavenges ROS. nih.gov Its unique structure, featuring a β-diketone group and phenolic hydroxyl groups, allows it to readily donate electrons or hydrogen atoms to neutralize free radicals. nih.gov

The antioxidant capacity of such compounds can be evaluated using various assays, including the 1,1-diphenyl-2-picryl-hydrazl radical (DPPH) scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. mdpi.comresearchgate.net The ability of these derivatives to reduce oxidative stress complements their anti-inflammatory effects, as ROS can act as signaling molecules that promote inflammatory pathways. nih.gov

Table 1: Bioactivity of a 3,4-dimethoxybenzylidene-containing derivative

| Compound | Bioactivity | Assay | Result (EC50) | Reference |

|---|---|---|---|---|

| Compound 14b (coumarin with 3,4-dimethoxybenzylidene hydrazinyl) | Anti-inflammatory | LPS-induced macrophages | 5.32 μM | nih.gov |

Antimicrobial and Antitubercular Efficacy

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Nicotinic acid and its derivatives have been investigated for their potential antimicrobial activities, including efficacy against the bacterium responsible for tuberculosis. nih.gov

Investigation of Mycobacterial Growth Inhibition

Tuberculosis (TB) remains a major global health problem, and new drugs are needed to combat resistant strains of Mycobacterium tuberculosis. mdpi.com The Mycobacterial Growth Inhibition Assay (MGIA) is a key tool used to assess the efficacy of potential new anti-TB compounds. nih.govfrontiersin.org

While specific studies on this compound are limited in this area, the broader class of nicotinic acid derivatives has shown promise. nih.gov Research into related structures, such as N-alkyl nitrobenzamides, has identified compounds with potent antimycobacterial activities, with some exhibiting minimum inhibitory concentrations (MIC) as low as 16 ng/mL. mdpi.com These compounds are thought to act by inhibiting essential mycobacterial enzymes like decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). mdpi.com Furthermore, other novel compounds have demonstrated the ability to inhibit the growth of M. tuberculosis H37Rv strain with MIC values in the range of 0.78–1.56 µg/ml. nih.gov These findings suggest that the nicotinic acid scaffold, when appropriately substituted, can be a valuable starting point for the development of new antitubercular agents.

Analysis of Broad-Spectrum Antibacterial Properties

Beyond their potential against mycobacteria, nicotinic acid derivatives have been explored for broader antibacterial effects. nih.gov Nicotinamide (B372718), the amide form of nicotinic acid, and its derivatives have been synthesized and evaluated for activity against a range of bacteria. researchgate.net

These compounds are often tested against both Gram-positive and Gram-negative bacteria to determine their spectrum of activity. nih.gov For example, novel dipeptide derivatives based on nicotinoyl-glycyl-glycine-hydrazide have been synthesized and shown to possess varying levels of inhibitory effects against pathogenic microorganisms. nih.gov The development of antimicrobial peptides (AMPs) conjugated with nicotinic acid is also an area of interest, as AMPs can kill a wide range of bacteria, including multidrug-resistant strains. nih.gov The antibacterial potential of the this compound core, specifically, represents a promising area for future investigation.

Table 2: Antimycobacterial Activity of Related Compounds

| Compound Class | Target | Activity (MIC) | Reference |

|---|---|---|---|

| N-alkyl nitrobenzamides | Mycobacterium tuberculosis | 16 ng/mL | mdpi.com |

| Thiazolidin-4-one derivatives | M. tuberculosis H37Rv | 0.78–1.56 µg/ml | nih.gov |

Assessment of Antifungal Activity

The antifungal potential of nicotinic acid derivatives has been a subject of significant research, leading to the development of various compounds with activity against a range of pathogenic fungi. While data specifically on this compound is limited, studies on structurally related molecules provide valuable insights. For instance, derivatives of nicotinamide, a related structure, have been synthesized and shown to possess weak to moderate antifungal activities against plant pathogens like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov

Research into N-(thiophen-2-yl) nicotinamide derivatives has yielded compounds with excellent efficacy against cucumber downy mildew, in some cases superior to commercial fungicides. nih.gov Similarly, modifying the nicotinic acid scaffold has led to new derivatives with promising activity. One study synthesized a series of nicotinic acid derivatives and found several compounds, such as 4a and 4f, exhibited potent activity against cucumber downy mildew, with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. nih.gov Another area of exploration involves the synthesis of 5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole and -oxadiazole derivatives, which are structurally similar to the subject compound. Two of these derivatives, 10i and 10j, were found to inhibit the mycelial growth of ten different fungi with EC50 values ranging from 2.9 to 93.3 µg/mL. nih.gov Chalcone derivatives featuring a 3,4-dimethoxyphenyl group have also been investigated, showing moderate to high activity against various dermatophytes. researchgate.net

Antifungal Activity of Nicotinic Acid Derivatives

EC50 values of selected nicotinic acid derivatives against various fungal pathogens.

| Compound | Fungal Species | EC50 (mg/L) | Source |

|---|---|---|---|

| Compound 4a (N-(thiophen-2-yl) derivative) | Pseudoperonospora cubensis | 4.69 | nih.gov |

| Compound 4f (N-(thiophen-2-yl) derivative) | Pseudoperonospora cubensis | 1.96 | nih.gov |

| Compound 10i (trimethoxyphenyl-oxadiazole derivative) | 10 Fungal Species (Range) | 2.9-93.3 µg/mL | nih.gov |

| Compound 10j (trimethoxyphenyl-oxadiazole derivative) | 10 Fungal Species (Range) | 2.9-93.3 µg/mL | nih.gov |

Antiproliferative and Anticancer Properties in vitro and in vivo

Nicotinic acid and its derivatives have emerged as important scaffolds in the discovery of novel anticancer agents. nih.gov Research has demonstrated that these compounds can exert antiproliferative effects through various mechanisms. A study focused on designing nicotinic acid-based agents with selective inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov In this research, compound 5c, a nicotinic acid derivative, showed potent VEGFR-2 inhibition with an IC50 of 0.068 µM and exhibited significant cytotoxic potential against HCT-15 and PC-3 cancer cell lines. nih.gov

Other synthetic strategies have produced nicotinamide derivatives with notable antitumor activity. For example, certain 5-cyano-nicotinamide derivatives demonstrated interesting activity against hepatocellular and colon carcinoma cell lines (HepG-2 and HCT-116). nih.gov Furthermore, a series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives, which share the trimethoxyphenyl moiety, were synthesized and evaluated. mdpi.com Among these, compound 4b showed promising cytostatic activity across multiple cell lines in the NCI-60 screen, with a notable growth inhibition (GI) of 86.28% against the HOP-92 non-small cell lung cancer (NSCL) cell line at a 10 µM concentration. mdpi.com The antiproliferative activity of diarylpentanoids, which can feature a bis-(4-hydroxy-3-methoxyphenyl) structure, has also been studied. One such compound, MS13, showed a greater inhibitory effect on non-small cell lung cancer cells (NCI-H520 and NCI-H23) than the natural product curcumin. monash.edu

Antiproliferative Activity of Selected Nicotinic Acid Derivatives

Inhibitory concentrations and growth inhibition percentages for various derivatives against cancer cell lines.

| Compound | Target/Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 5c | VEGFR-2 | IC50 | 0.068 µM | nih.gov |

| Compound 4b (trimethoxyphenyl derivative) | HOP-92 (NSCL) | Growth Inhibition | 86.28% (at 10 µM) | mdpi.com |

| Compound 4a (trimethoxyphenyl derivative) | HCT-116 (Colorectal) | Growth Inhibition | 40.87% (at 10 µM) | mdpi.com |

| Compound 2 (thieno[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | IC50 | 4.3 µg/mL | mdpi.com |

Research into General Cellular Signaling Pathway Modulation

Nicotinic acid and its derivatives can influence a variety of cellular signaling pathways, extending beyond a single receptor or enzyme target. At pharmacological doses, nicotinic acid is known to modulate gene expression in various tissues. nih.gov This can occur directly through its receptor, GPR109A, which is expressed on adipocytes and immune cells, or indirectly through changes in circulating metabolites and hormones. nih.govnih.gov

Activation of GPR109A in immune cells like macrophages can trigger downstream signaling, including an increase in intracellular calcium and the formation of prostanoids. nih.gov In adipocytes, nicotinic acid has been shown to suppress the expression of inflammatory chemokines while increasing the expression of the anti-inflammatory protein adiponectin. nih.gov Studies on diarylpentanoid analogs with structures related to the subject compound, such as 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one (MS13), have shown that their antiproliferative effects in non-small cell lung cancer cells are associated with the modulation of key signaling pathways. monash.edu Gene expression analysis revealed that MS13 treatment altered genes highly associated with the PI3K-AKT, MAPK, and cell cycle-apoptosis pathways. monash.edu Furthermore, supplementation with nicotinic acid in human keratinocytes has been shown to up-regulate mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3), indicating a beneficial impact on mitochondrial function and cellular health. mdpi.com

Structure Activity Relationship Sar Investigations of 5 3,4 Dimethoxyphenyl Nicotinic Acid Analogs

Elucidating the Pharmacophoric Features of the Nicotinic Acid Scaffold

The nicotinic acid core, a pyridine-3-carboxylic acid, is a well-established pharmacophore responsible for a wide array of biological activities. researchgate.netnih.gov Its derivatives have been developed as drugs for conditions ranging from hyperlipidemia to tuberculosis. researchgate.net The key pharmacophoric features are the pyridine (B92270) nitrogen and the carboxylic acid group at the 3-position. nih.gov

The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor or can be protonated to form a cationic center, which is a classic feature in nicotinic agonists. nih.gov The carboxylic acid group at the 3-position is also critical, serving as a hydrogen bond donor and acceptor, which is a pivotal functional motif for bioactivity. nih.gov Studies on various nicotinic acid derivatives have repeatedly shown that the presence and relative position of these groups are essential for interaction with biological targets. For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), a pharmacophore model includes a cationic nitrogen and a hydrogen bond acceptor, both of which are satisfied by the nicotinic acid structure. nih.govnih.gov The versatility of this scaffold allows it to be a building block for drugs targeting a multitude of diseases. researchgate.net

Conformation-Activity and Electronic Effects of the 3,4-Dimethoxyphenyl Substituent on Bioactivity

The 3,4-dimethoxyphenyl group attached to the nicotinic acid scaffold is not merely a passive structural element; its electronic properties and conformational flexibility significantly influence the molecule's bioactivity. The two methoxy (B1213986) (OCH₃) groups are classified as electron-donating groups (EDGs). mdpi.com These groups increase the electron density on the phenyl ring through a positive resonant effect. nih.gov This alteration of the electronic distribution can profoundly affect how the molecule interacts with its biological target. mdpi.com

| Substituent Type | Example Groups | Electronic Effect | Potential Impact on Bioactivity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃, -CH₃, -OH | Increases electron density on the aromatic ring. mdpi.comnih.gov | Can enhance binding through specific electrostatic or charge-transfer interactions with electron-deficient regions of a receptor. mdpi.com |

| Electron-Withdrawing Group (EWG) | -NO₂, -F, -Cl, -Br | Decreases electron density on the aromatic ring. mdpi.commdpi.com | May favor interactions with electron-rich residues in a binding pocket; can alter physicochemical properties like membrane permeability. mdpi.com |

Positional Isomerism and Substituent Pattern Analysis on Biological Outcomes

The specific arrangement of substituents on both the nicotinic acid and the phenyl rings is a determining factor for biological activity. Changing the position of these groups, a concept known as positional isomerism, can lead to a dramatic loss or alteration of function. nih.gov

SAR studies on analogs of nicotinic receptor ligands have shown that high-affinity binding is critically dependent on the presence of a 3-substituted pyridine ring. nih.gov When the substituent was moved to the 2- or 4-position of the pyridine, a significant decrease in binding affinity at α4β2, α3β4, and α7 nAChR subtypes was observed. nih.gov This underscores the geometric importance of the 5-position substitution on the nicotinic acid core of the parent compound.

Similarly, the substitution pattern on the phenyl ring is crucial. In a series of positive allosteric modulators for nAChRs, a 3,4-difluorophenyl analog was active, whereas the corresponding 2,3-difluorophenyl analog had no activity. nih.gov This indicates that the spatial relationship of the substituents on the phenyl ring directly impacts the molecule's ability to elicit a biological response. Even subtle shifts in substituent placement can disrupt the precise interactions required for activity.

| Compound Series | Positional Isomer | Observed Biological Outcome | Reference |

|---|---|---|---|

| Pyridine Isomers of UB-165 | 3-substituted pyridine | High affinity binding to nAChRs. | nih.gov |

| 2-substituted pyridine | Marked decrease in binding affinity. | ||

| 4-substituted pyridine | Marked decrease in binding affinity. | ||

| Difluorophenyl Analogs (nAChR PAMs) | 3,4-difluorophenyl | Active as a Positive Allosteric Modulator (PAM). | nih.gov |

| 2,3-difluorophenyl | No PAM activity observed. |

Stereochemical Considerations in the Design of Biologically Active Analogs

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount consideration in drug design, as biological systems are inherently chiral. For analogs of 5-(3,4-Dimethoxyphenyl)nicotinic acid that contain chiral centers, the different enantiomers or diastereomers often exhibit significantly different biological activities. researchgate.net

Research into small molecule STAT3 inhibitors provides a compelling example of this principle. rutgers.edu In a series of analogs built on an N-methylglycinamide scaffold, those possessing an (R)-configuration at a newly introduced chiral center showed markedly improved inhibitory activity and selectivity against STAT3. rutgers.edu For instance, the alanine-linker analog 1a and the proline-based derivative 5d , both with (R)-stereochemistry, demonstrated superior potency. rutgers.edu This enantiomeric preference suggests that only one specific 3D conformation can achieve the optimal binding orientation within the target protein.

Similarly, in a study of compounds with antileishmanial activity, the (S)-enantiomer of a C-benzylated analog was found to be the most potent and selective against L. infantum, being 1.4 to 1.7 times more active than its (R)-enantiomer. nih.gov These findings collectively emphasize that for any analog of this compound that is not planar, evaluating the individual stereoisomers is essential to identify the most active and selective agent.

| Compound Series | Stereoisomer | Biological Activity Highlight | Reference |

|---|---|---|---|

| STAT3 Inhibitors (Pro-based) | (R)-configuration | Showed improved inhibitory activity and selectivity. | rutgers.edu |

| (S)-configuration | Less active compared to (R)-isomers. | ||

| Antileishmanial C-benzylated Analogs | (S)-enantiomer 59b | Most potent and selective against L. infantum amastigotes (IC₅₀ = 2.60 μM). | nih.gov |

| (R)-enantiomer 59c | Less potent against L. infantum amastigotes (1.7-fold less active than S). |

Computational Chemistry and Cheminformatics in Research on 5 3,4 Dimethoxyphenyl Nicotinic Acid

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the potential mechanism of action of compounds like 5-(3,4-dimethoxyphenyl)nicotinic acid. Research on analogous structures suggests that this compound is a potential inhibitor of phosphodiesterases (PDEs), particularly from the PDE4 and PDE5 families, which are key enzymes in cellular signaling pathways. abap.co.innih.gov

Docking studies of similar molecules into the active sites of PDE proteins reveal critical interactions. For instance, studies on 1-(3,4-dimethoxyphenyl) containing scaffolds have shown that the dimethoxy-phenyl group can fit into hydrophobic pockets within the enzyme's active site. nih.govresearchgate.net The nicotinic acid portion of the molecule is capable of forming hydrogen bonds with key amino acid residues. abap.co.in

In a typical docking simulation with a PDE target, the 3,4-dimethoxyphenyl group would likely engage in hydrophobic and π-stacking interactions with residues such as phenylalanine, while the carboxylic acid of the nicotinic acid moiety could form hydrogen bonds with residues like glutamine or asparagine in the binding site. abap.co.innih.gov The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the interaction's strength.

Table 1: Representative Molecular Docking Results for Analogous Compounds

| Target Protein | Ligand Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| PDE4 | UNPD192494 | - | Phe446, Ile410 | abap.co.in |

| PDE5 | Evo48 (from ES03b) | - | Hydrophobic core, Asn663 | nih.gov |

| α,β-tubulin (Colchicine site) | 1-(3,4-dimethoxyphenyl)-1,2,4-triazole | - | Hydrogen bonding and hydrophobic interactions | nih.gov |

| Arora 2 kinase (3LAU) | 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde | - | - |

Note: Specific binding energy values are often proprietary or vary between studies and software; the table indicates the types of interactions observed.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For a class of compounds like nicotinic acid derivatives, QSAR can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

The development of a QSAR model for inhibitors targeting a specific enzyme, such as PDE4 or PDE5, involves several key steps:

Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) against the target are collected. This set is typically divided into a training set for model development and a test set for validation. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). researchgate.net

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov

Validation : The model's statistical quality and predictive power are rigorously assessed. Internal validation is often performed using leave-one-out cross-validation (q²), while external validation uses the independent test set to calculate the predictive r² (r²_pred). nih.govresearchgate.net

For a series of PDE inhibitors, a 3D-QSAR study might reveal that bulky, hydrophobic groups at the position corresponding to the dimethoxyphenyl moiety enhance activity, while hydrogen bond donors/acceptors at the nicotinic acid position are crucial for binding. researchgate.net

Table 2: Typical Validation Parameters for a 3D-QSAR Model

| Parameter | Description | Acceptable Value | Example Value (PDE4 Inhibitors) | Reference |

|---|---|---|---|---|

| q² | Cross-validated correlation coefficient (LOO) | > 0.5 | 0.741 | nih.gov |

| r² | Non-cross-validated correlation coefficient | > 0.6 | 0.954 | nih.gov |

| r²_pred | Predictive correlation coefficient for the external test set | > 0.5 | - | researchgate.net |

| F-value | F-test statistic for statistical significance | High value | 117.845 | nih.gov |

Advanced Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide a deeper understanding of the flexibility of this compound and the stability of its interaction with a target protein over time.

Conformational Analysis : This involves exploring the potential energy surface of the molecule to identify low-energy, stable conformations. A key flexible bond in this compound is the single bond connecting the phenyl and pyridine (B92270) rings. The dihedral angle of this bond determines the relative orientation of the two rings. Computational studies on similar biaryl systems show that the interplay between resonance stabilization (favoring planarity) and steric hindrance (favoring a twisted conformation) dictates the preferred geometry. researchgate.net For many biaryl fragments, non-planar conformations are often the most stable. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the atomic motions of a system over time, providing insights into the stability of a protein-ligand complex. A simulation of this compound bound to a protein like PDE would start with the docked pose and simulate its behavior in a solvated, physiological-like environment for nanoseconds or longer. mdpi.commdpi.com Key analyses from MD simulations include:

Root Mean Square Fluctuation (RMSF) : Identifies which parts of the protein or ligand are most flexible.

Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds throughout the simulation, revealing which interactions are most persistent. researchgate.net

These simulations can confirm if the initial docked pose is stable or if the ligand shifts to a different, more favorable binding mode, providing a more accurate picture of the binding event. mdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule. nih.gov These calculations provide fundamental insights into the reactivity and properties of this compound. researchgate.netfrontiersin.orgresearchgate.net

Key properties calculated include:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). For nicotinic acid derivatives, the area around the carboxylic acid's oxygen atoms typically shows strong negative potential, making it a prime site for hydrogen bonding. researchgate.net

Table 3: Representative Quantum Chemical Descriptors for Nicotinic Acid Analogs

| Descriptor | Formula | Significance | Reference |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron donating ability | researchgate.netresearchgate.net |

| LUMO Energy (E_LUMO) | - | Electron accepting ability | researchgate.netresearchgate.net |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical stability and reactivity | researchgate.net |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution | researchgate.net |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency | frontiersin.org |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons | frontiersin.org |

Predictive Modeling for Biological Activity and Selectivity

Building on QSAR and docking, more advanced predictive models, often employing machine learning, can forecast the biological activity and selectivity of a compound. ajmc.com For a molecule like this compound, the goal is to predict not only its potency against a primary target (e.g., PDE4) but also its selectivity against other related targets (e.g., other PDE families like PDE5 or PDE6). mdpi.commdpi.com

Developing such a model involves:

Curating Large Datasets : Gathering extensive data on compounds tested against a panel of targets.

Feature Generation : Using a wide range of molecular descriptors or fingerprints to represent the compounds.

Model Training : Applying machine learning algorithms (e.g., Support Vector Machines, Random Forest, Neural Networks) to learn the complex relationships between chemical features and activity/selectivity profiles. nih.gov

Prediction : Using the trained model to predict the activity and selectivity of new compounds like this compound.

For instance, a model trained on a large library of known PDE inhibitors could predict that the specific substitution pattern of this compound makes it more selective for one PDE subtype over another, guiding its development for specific therapeutic indications like asthma (PDE4) or pulmonary arterial hypertension (PDE5). nih.govmdpi.com The ability to computationally predict selectivity is crucial for minimizing off-target effects and potential side effects of a drug candidate. mdpi.com

Translational Research and Future Directions for 5 3,4 Dimethoxyphenyl Nicotinic Acid Derivatives

Identification of Novel Therapeutic Targets and Indications for Drug Discovery

The unique hybrid structure of 5-(3,4-dimethoxyphenyl)nicotinic acid suggests that its derivatives could interact with a range of biological targets, opening avenues for multiple therapeutic indications. Research into nicotinic acid and related heterocyclic compounds has unveiled several promising areas of investigation.

Anti-Inflammatory and Immunomodulatory Effects: Chronic inflammation is a key driver of numerous diseases. Derivatives of nicotinic acid have demonstrated significant anti-inflammatory potential. nih.gov Research indicates that these compounds can modulate key inflammatory pathways. For instance, studies on related structures show inhibition of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. nih.govmdpi.com Furthermore, derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govresearchgate.net The mechanism often involves the downregulation of critical signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and AKT/mTOR, which are pivotal in the inflammatory cascade. nih.govresearchgate.net A study on a coumarin (B35378) derivative featuring a 3,4-dimethoxybenzylidene moiety—structurally related to the compound of interest—showed potent anti-inflammatory activity by modulating these pathways and upregulating the protective Nrf2/HO-1 system. nih.govresearchgate.net This suggests that derivatives of this compound could be developed as novel treatments for inflammatory disorders like rheumatoid arthritis.

Antimicrobial Activity: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. rsc.org Nicotinic acid derivatives are recognized as a class of antibacterial agents, particularly active against Mycobacterium, where they are thought to inhibit peptide synthesis. Beyond this, the broader family of nicotinamide (B372718) and isonicotinic acid derivatives has shown potential against various pathogens. nih.govnih.gov The mechanism of action can be multifaceted; some antimicrobial peptides function by disrupting the bacterial cell membrane, while niacinamide has been shown to induce cell cycle arrest and interfere with DNA replication. mdpi.commdpi.com Another potential target is the FtsZ protein, crucial for bacterial cell division, which has been identified as a target for other heterocyclic antibacterial compounds. rsc.org Given these precedents, derivatives of this compound warrant screening for activity against a spectrum of bacterial and fungal pathogens.

Lipid-Lowering and Cardiovascular Indications: Nicotinic acid is a well-established lipid-modifying agent. youtube.com Its primary molecular target in this context is the G protein-coupled receptor 109A (GPR109A), which is expressed on adipocytes and various immune cells like keratinocytes. mdpi.comnih.govjci.org Activation of GPR109A inhibits lipolysis in adipose tissue, reducing the flow of free fatty acids to the liver and subsequently lowering the synthesis of triglycerides and very-low-density lipoprotein (VLDL). nih.gov This ultimately leads to a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol. youtube.com Derivatives of this compound could be designed as selective GPR109A agonists, potentially offering improved efficacy or a different side-effect profile for treating dyslipidemia and reducing the risk of atherosclerotic cardiovascular disease. nih.gov

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Target | Associated Biological Activity | Reference Index |

|---|---|---|---|

| Inflammation | COX-2, TNF-α, NF-κB, AKT/mTOR | Inhibition of pro-inflammatory mediators and signaling pathways | nih.govmdpi.comnih.gov |

| Infectious Disease | Peptide Synthesis, FtsZ, DNA Replication Machinery | Inhibition of bacterial growth and cell division | rsc.orgmdpi.com |

| Cardiovascular Disease | GPR109A | Lipid modification via inhibition of lipolysis | mdpi.comnih.govnih.gov |

| Cancer | Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Inhibition of tumor adaptation to hypoxia | nih.gov |

Strategies for Further Structural Optimization and Lead Compound Development

Once a lead compound like this compound is identified, its structure must be systematically modified to enhance its therapeutic properties. This process, known as lead optimization, aims to improve potency, selectivity, and pharmacokinetic characteristics.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific parts of the molecule contribute to its biological activity. For this compound, this involves synthesizing a series of analogues with systematic modifications. Key areas for modification include:

The Nicotinic Acid Core: Altering the pyridine (B92270) ring's substitution pattern can influence target binding and specificity.

The Carboxylic Acid Group: This functional group is a prime candidate for modification. Converting it to esters, amides, or bioisosteres like tetrazoles can dramatically alter the compound's polarity, solubility, and ability to interact with target proteins. mdpi.com For example, studies on thionicotinic acid derivatives showed that converting the acid to an amide or nitrile changed its vasorelaxant properties. nih.gov

The Dimethoxyphenyl Ring: The position and number of methoxy (B1213986) groups on the phenyl ring can be varied. Adding or removing these groups, or replacing them with other substituents (e.g., hydroxyl, halogen), can impact lipophilicity and binding affinity. nih.gov Research on isonicotinates demonstrated that manipulating lipophilicity is crucial for optimizing anti-inflammatory activity. nih.gov

Computational and Molecular Modeling Approaches: Modern drug design heavily relies on computational tools to predict how structural changes will affect a compound's behavior, thereby rationalizing the synthetic effort.

Molecular Docking: This technique simulates the binding of a ligand (the drug candidate) to the active site of a target protein (e.g., COX-2, GPR109A). nih.gov It can predict the binding orientation and affinity, helping to prioritize which analogues are most likely to be active.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of a molecule, such as its charge distribution and orbital energies, which are critical for reactivity and intermolecular interactions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and confirming the binding mode suggested by docking. mdpi.com These computational experiments can guide the design of derivatives with improved target affinity and selectivity. mdpi.com

Table 2: Lead Optimization Strategies for this compound Derivatives

| Optimization Strategy | Description | Expected Outcome | Reference Index |

|---|---|---|---|

| SAR-Guided Synthesis | Systematic modification of the scaffold (nicotinic acid core, carboxylic acid, phenyl ring) to produce a library of analogues. | Identify key structural features for potency and selectivity. | nih.govmdpi.comnih.gov |

| Bioisosteric Replacement | Replacing the carboxylic acid group with other functional groups (e.g., amides, tetrazoles) that have similar physical or chemical properties. | Improve pharmacokinetic properties like absorption and metabolic stability. | mdpi.com |

| Molecular Docking | Computational prediction of the binding mode and affinity of derivatives within the target's active site. | Prioritize synthesis of compounds with high predicted binding affinity. | nih.gov |

| DFT and MD Simulations | In-depth computational analysis of electronic structure and dynamic stability of the ligand-receptor complex. | Refine understanding of binding interactions and guide rational design of more potent inhibitors. | researchgate.netmdpi.com |

Interdisciplinary Research Collaborations and Integrated Approaches to Discovery

The development of a new drug from a lead compound is rarely the work of a single discipline. It requires a highly integrated and collaborative approach, bringing together experts from various scientific fields.

The Discovery Cycle: The process is often cyclical. It begins with biologists and pharmacologists identifying a disease and a potential drug target. Computational chemists can then use the target's structure to perform virtual screening or design novel ligands, like derivatives of this compound. nih.gov These designs are passed to medicinal and synthetic organic chemists , who devise and execute the synthesis of these new molecules. jetir.org

The synthesized compounds are then returned to the biologists for in vitro screening to determine their activity against the target and their effects on cells. nih.gov Promising compounds advance to further testing, and the results—both positive and negative—are fed back to the computational and medicinal chemists. This feedback loop of design, synthesis, and testing allows for the iterative refinement of the chemical structure to achieve the desired therapeutic profile. mdpi.com

Table 3: Roles of Interdisciplinary Teams in Drug Discovery

| Discipline | Key Role in Drug Discovery | Contribution to the Project |

|---|---|---|

| Medicinal/Synthetic Chemistry | Design and synthesis of novel chemical compounds. | Creates the physical derivatives of this compound for biological testing. |

| Biology/Pharmacology | Target identification, validation, and biological screening. | Tests the synthesized compounds for activity and selectivity using in vitro and in vivo models. |

| Computational Chemistry | Molecular modeling, virtual screening, and SAR analysis. | Predicts binding affinity and guides the rational design of new derivatives, saving time and resources. |

| Biotechnology/Enzymology | Development of biocatalytic synthesis routes. | Provides alternative, sustainable methods for producing the lead compound or its precursors. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-(3,4-Dimethoxyphenyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is often employed: (1) Suzuki-Miyaura coupling to introduce the 3,4-dimethoxyphenyl group to a nicotinic acid precursor, followed by (2) hydrolysis of the ester intermediate to yield the carboxylic acid. Optimization includes using Pd catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., Na₂CO₃) to enhance coupling efficiency. Temperature control (60–80°C) minimizes side reactions, while purification via recrystallization or column chromatography improves yield (typically 60–75%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should researchers anticipate?

- Methodological Answer :

- 1H NMR : Expect aromatic proton signals between δ 6.8–8.5 ppm (split patterns depend on substitution). Methoxy groups appear as singlets at δ ~3.8–3.9 ppm.

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and methoxy C-O stretches (~1250 cm⁻¹).

- Elemental Analysis : Validate molecular formula (C₁₄H₁₃NO₄) with <0.3% deviation .

Q. How should researchers address missing physicochemical data (e.g., solubility, stability) during experimental design?

- Methodological Answer :

- Solubility : Perform incremental solubility tests in DMSO, DMF, and aqueous buffers (pH 1–12). For example, preliminary data suggest limited water solubility but high solubility in polar aprotic solvents .

- Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (40–80% RH) for 4–8 weeks. Use HPLC to monitor degradation .

Advanced Research Questions

Q. How can computational tools predict the toxicity profile of this compound, and what are their limitations?

- Methodological Answer : Tools like GUSAR and ProTox-II predict acute toxicity (e.g., LD₅₀) and organ-specific effects. For example, GUSAR may indicate low hepatotoxicity risk (Class 5, LD₅₀ > 5000 mg/kg). Limitations include:

- Reliance on structural analogs, which may not account for methoxy group-specific interactions.

- Limited validation for nicotinic acid derivatives in chronic exposure models .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions (e.g., chemical shifts)?

- Methodological Answer :

- DFT Calculations : Compare computed (e.g., B3LYP/6-311+G(d,p)) vs. experimental shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

- Deuteration Studies : Use deuterated DMSO to isolate solvent interactions.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks .

Q. How can this compound be utilized in metal-organic frameworks (MOFs), and what structural advantages does it offer?

- Methodological Answer : As a tridentate ligand, it coordinates with metals (e.g., Cu²⁺, In³⁺) via the carboxylic acid and pyridine nitrogen. The dimethoxyphenyl group enhances framework flexibility and pore functionality, enabling applications in:

- CO₂ Capture : Larger surface areas (e.g., 1200–1500 m²/g) compared to non-substituted analogs.

- Catalysis : Methoxy groups stabilize transition states in Knoevenagel reactions .

Q. What assay designs are suitable for evaluating antimicrobial activity, given structural similarities to active triazole derivatives?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., C. albicans) at concentrations 1–256 µg/mL.

- Time-Kill Studies : Monitor log-phase growth inhibition over 24 hours.

- Mechanistic Studies : Use fluorescence probes (e.g., SYTOX Green) to assess membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.